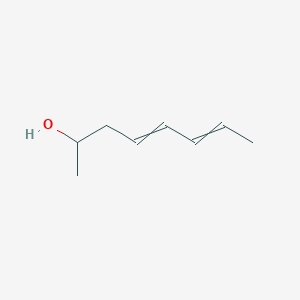
P-Aziridin-1-yl-N,N'-bis(2-chloroethyl)phosphonothioic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide is a chemical compound known for its unique structure and properties It contains aziridine rings, which are three-membered nitrogen-containing heterocycles, and phosphonothioic diamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide typically involves the reaction of aziridine with phosphonothioic diamide precursors. One common method is the reaction of aziridine with N,N’-bis(2-chloroethyl)phosphonothioic diamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphonothioic diamide derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
Aplicaciones Científicas De Investigación
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide involves its interaction with molecular targets and pathways in biological systems. The aziridine rings can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is the basis for its potential antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
93598-03-9 |
|---|---|
Fórmula molecular |
C6H14Cl2N3PS |
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
N-[aziridin-1-yl-(2-chloroethylamino)phosphinothioyl]-2-chloroethanamine |
InChI |
InChI=1S/C6H14Cl2N3PS/c7-1-3-9-12(13,10-4-2-8)11-5-6-11/h1-6H2,(H2,9,10,13) |
Clave InChI |
HKHYLABMGSMFMT-UHFFFAOYSA-N |
SMILES canónico |
C1CN1P(=S)(NCCCl)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


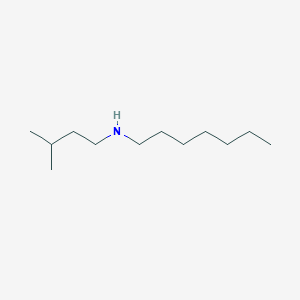
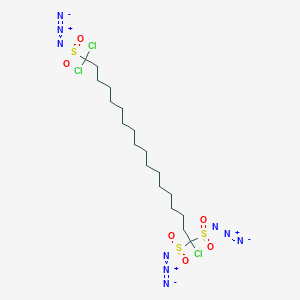
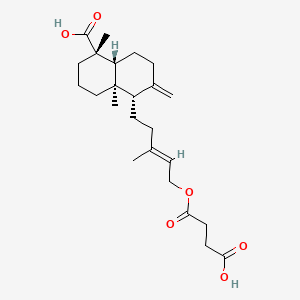
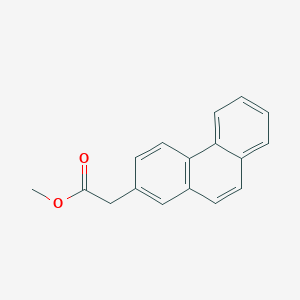
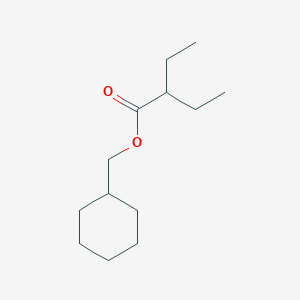
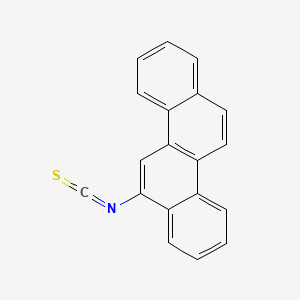
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
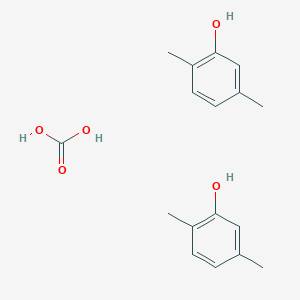
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)

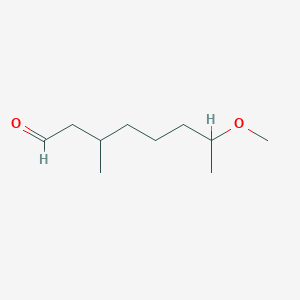
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
